Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate: is a heterocyclic compound with the following chemical formula:
C22H17ClN2O2
. It belongs to the quinoline family and contains an indole moiety. Quinolines are important in medicinal chemistry due to their diverse biological activities.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which can be summarized as follows:
Formation of Indole Ring: The reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole structure .
Functionalization: The indole ring is then further modified by introducing the 3-chlorophenylamino group and the ethyl ester functionality.
Industrial Production: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis can serve as a starting point for further optimization.
Analyse Chemischer Reaktionen
Reactivity:
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate: can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the ester group could yield the corresponding alcohol, while substitution reactions may lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate:
Medicine: Investigate its pharmacological properties, including anti-cancer or antimicrobial effects.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific cellular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could compare this compound with related quinolines or indole derivatives.
Remember that this compound’s uniqueness lies in its specific combination of the indole and quinoline moieties.
Eigenschaften
Molekularformel |
C22H17ClN2O2 |
---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
ethyl 4-(3-chloroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-27-22(26)19-13-24-20-17-9-4-3-6-14(17)10-11-18(20)21(19)25-16-8-5-7-15(23)12-16/h3-13H,2H2,1H3,(H,24,25) |
InChI-Schlüssel |
NJZXYLUHTXIMSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.